(S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride
Description
(S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride (CAS 1956436-47-7) is a chiral amine derivative featuring a fluorinated pyridine ring. Its molecular formula is C₇H₁₀ClFN₂, with a molecular weight of 176.62 g/mol . The compound is primarily used in pharmaceutical research and development, particularly in studies targeting enzyme interactions or receptor modulation due to its stereospecificity and fluorine-enhanced electronic properties. The (S)-enantiomer’s configuration is critical for binding selectivity in biological systems, as evidenced by its structural analogs .
Properties
IUPAC Name |
(1S)-1-(5-fluoropyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBBRERIRAVGOD-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CN=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic fluorination of pyridine N-oxides. For example, the fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . This intermediate can be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce aminopyridines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H10ClFN2
- CAS Number : 1956436-47-7
- Molecular Weight : Approximately 177.62 g/mol
- Structure : The compound features a pyridine ring, which is known for its ability to interact with various biological targets.
Scientific Research Applications
- Pharmacological Studies
- Drug Development
- Biological Activity
Case Study 1: Interaction with Receptors
A study examining the binding affinity of this compound to serotonin receptors demonstrated its potential as a selective serotonin reuptake inhibitor (SSRI). The findings suggest that the compound can effectively modulate serotonin levels, which is crucial for mood regulation .
Case Study 2: Synthesis of Novel Compounds
In synthetic organic chemistry, this compound has been utilized as a building block for creating novel compounds with enhanced pharmacological profiles. Researchers synthesized derivatives that showed improved efficacy against specific targets associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The ethanamine group can also play a role in the compound’s interaction with biological molecules, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-Isomer
The R-enantiomer (CAS 1956435-73-6) shares the same molecular formula but differs in stereochemistry. Studies indicate that enantiomers often exhibit divergent biological activities. For example, the (R)-isomer may display altered binding affinities to targets like HSP90 or kinases due to spatial incompatibility with chiral binding pockets. Additionally, the (R)-isomer is available as a dihydrochloride salt (CAS 1909288-54-5), which increases solubility but may affect crystallization behavior in structural studies .
Positional Isomers: Fluorine Substitution
- (S)-1-(3-Fluoropyridin-2-yl)ethanamine Dihydrochloride (CAS 1391462-15-9): The fluorine atom is relocated from the 5- to the 3-position on the pyridine ring.
- 1-(3,5-Difluoropyridin-2-yl)ethanamine Hydrochloride (CAS 1065267-25-5): The addition of a second fluorine atom enhances electronegativity, improving membrane permeability but possibly introducing steric hindrance in compact binding sites .
Structural Analogs: Pyridine and Indole Derivatives
- (S)-3-(Pyrrolidin-2-yl)pyridine Hydrochloride (CAS 101832-65-9): Replaces the fluoropyridin-3-yl group with a pyrrolidine-fused pyridine. This modification introduces conformational rigidity, which may stabilize interactions with hydrophobic pockets but reduce adaptability to dynamic binding sites .
- Tryptamine Hydrochloride (Compound 1 in ): Features an indole ring instead of pyridine. Despite the structural divergence, it forms similar hydrogen bonds (e.g., with GLU527 of HSP90), suggesting that electron-rich aromatic systems are key for target engagement. However, the indole’s bulkiness may limit bioavailability compared to fluoropyridine derivatives .
Data Table: Key Comparative Properties
Research Findings and Implications
- Stereochemical Impact : The (S)-enantiomer’s configuration is crucial for optimizing target binding, as seen in analogous systems where enantiomers exhibit >10-fold differences in IC₅₀ values .
- Fluorine Position : Fluorine at the pyridine 5-position maximizes electronic effects on the nitrogen atom, enhancing interactions with polar residues (e.g., lysine or glutamate) .
- Salt Forms : Hydrochloride salts generally offer better crystallinity for structural studies (e.g., via SHELX software ), while dihydrochlorides improve aqueous solubility for in vitro assays .
Biological Activity
(S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H8ClFN2
- Molecular Weight : 174.60 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
1. Antiproliferative Activity
Research indicates that derivatives of fluorinated pyridine compounds exhibit antiproliferative properties against cancer cell lines. For instance, modifications to the structure of pyridine derivatives have shown enhanced activity against HeLa cells, a common model for cervical cancer studies .
2. Inhibition of Protein Kinases
A notable study focused on the inhibition of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), where structure-guided design approaches identified high-affinity inhibitors with IC50 values less than 10 nM . This suggests that this compound may possess similar inhibitory capabilities against specific kinases.
3. Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated through various assays. In vitro studies demonstrated that certain fluorinated derivatives could inhibit nitric oxide secretion in macrophages, indicating a pathway for anti-inflammatory activity .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Receptor Binding : The compound has been shown to bind selectively to certain receptors, which could mediate its antiproliferative and anti-inflammatory effects.
- Enzyme Inhibition : Its ability to inhibit key enzymes involved in cellular signaling pathways is crucial for its therapeutic potential, particularly in cancer and inflammatory diseases.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions on fluorinated pyridine precursors. For example, halogenated pyridines (e.g., 5-fluoropyridin-3-yl derivatives) can undergo amination using ethylamine derivatives under catalytic conditions (e.g., palladium catalysts for Buchwald-Hartwig amination). Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%) to maximize yield and enantiomeric excess (ee). Chiral resolution techniques, such as diastereomeric salt formation or chiral HPLC, may be required to isolate the (S)-enantiomer .
Q. How does the chiral center in this compound influence its biological activity compared to the R-enantiomer?
- Methodological Answer : The (S)-enantiomer’s configuration can significantly alter binding affinity to biological targets, such as enzymes or receptors. For example, studies on analogous compounds (e.g., (S)-1-(3-chloro-2-fluorophenyl)ethanamine) show enantiomer-specific activity differences of up to 100-fold in receptor assays . To validate this, conduct competitive binding assays (e.g., radioligand displacement) or enzymatic inhibition studies using purified targets. Pair these with molecular docking simulations to correlate stereochemistry with binding pocket interactions .
Q. What analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?
- Methodological Answer : Use a combination of:
- HPLC with chiral columns (e.g., Chiralpak AD-H) to determine enantiomeric excess.
- NMR spectroscopy (¹H/¹³C, COSY, NOESY) to confirm structural integrity and fluorine substitution patterns.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation.
Purity should be assessed via HPLC-UV (>98% area) and elemental analysis .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the compound’s receptor binding affinity reported in different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, temperature) or target protein isoforms. To address this:
- Standardize assay protocols : Use identical cell lines (e.g., HEK293 for GPCRs) and buffer systems (e.g., Tris-HCl pH 7.4).
- Validate with orthogonal methods : Compare radioligand binding data with functional assays (e.g., cAMP accumulation for GPCR activity).
- Control for enantiomeric purity : Re-test both (S)- and (R)-forms to rule out contamination .
Q. What computational strategies can predict the metabolic stability of this compound, and how should these predictions be validated experimentally?
- Methodological Answer :
- In silico tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic hotspots (e.g., fluoropyridine ring oxidation).
- CYP450 inhibition assays : Test against human liver microsomes (HLMs) to identify major metabolic pathways.
- Isotope labeling : Synthesize a deuterated analog at the ethanamine side chain to track metabolic degradation via LC-MS/MS.
Cross-validate predictions with in vitro hepatocyte stability studies .
Q. What challenges arise in scaling up the synthesis of this compound while maintaining enantiomeric excess, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Catalyst efficiency : Transition from homogeneous (e.g., Pd(OAc)₂) to heterogeneous catalysts (e.g., immobilized palladium on carbon) to improve recyclability.
- Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification.
- Crystallization optimization : Use anti-solvent techniques (e.g., water addition) to enhance ee during salt formation. Monitor batch consistency via inline PAT tools (e.g., FTIR spectroscopy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
